Amprolium hydrochloride
Overview
Description
Amprolium hydrochloride is an organic compound primarily used as a coccidiostat in veterinary medicine. It is a thiamine analogue that blocks the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis and effectively controlling coccidiosis in poultry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amprolium hydrochloride involves several steps:
Condensation: Ethoxymethylenemalononitrile reacts with acetamidine to form a substituted pyrimidine.
Reduction: The nitrile group is reduced to form an aminomethyl compound.
Methylation: The amine is exhaustively methylated.
Displacement: The activated quaternary nitrogen is displaced by bromide ion to form a key intermediate.
Final Displacement: The halogen is displaced by α-picoline to yield amprolium.
Industrial Production Methods
In industrial settings, high-purity granular this compound is produced by dissolving the crude product in water, decolorizing with activated carbon, and then crystallizing the product using an organic solvent. The crystallized product is then granulated, dried, and screened to obtain high-purity this compound .
Chemical Reactions Analysis
Amprolium hydrochloride undergoes various chemical reactions:
Substitution Reactions: It can form ion-pairs with reagents like bromocresol green, bromophenol blue, and bromothymol blue, which are used in spectrophotometric determinations.
Complex Formation: It forms complexes with cobalt (II) thiocyanate, which can be extracted and analyzed spectrophotometrically.
Scientific Research Applications
Amprolium hydrochloride is widely used in scientific research for its antiparasitic properties:
Veterinary Medicine: It is used to treat coccidiosis in poultry, cattle, sheep, goats, dogs, and rabbits.
Pharmaceutical Research: It is used in the development of veterinary formulations and in studies involving ion-pair extraction and spectrophotometric analysis.
Analytical Chemistry: It is used in various analytical methods, including TLC-densitometry and UHPLC, for the simultaneous determination of multiple drugs.
Mechanism of Action
Amprolium hydrochloride acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes for the absorption of thiamine by Eimeria parasites, blocking the thiamine transporter and preventing carbohydrate synthesis. This leads to the starvation and death of the parasites .
Comparison with Similar Compounds
Amprolium hydrochloride is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:
Ethopabate: Another coccidiostat used in combination with this compound for enhanced efficacy.
Sulfaquinoxaline: Often used in combination with this compound for its synergistic effects.
This compound stands out due to its specific targeting of thiamine transporters, making it highly effective with minimal resistance issues .
Properties
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3053-18-7 | |
Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |
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DSSTOX Substance ID |
DTXSID0045547 | |
Record name | Amprolium hydrochloride | |
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Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Amprolium hydrochloride | |
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CAS No. |
137-88-2, 3053-18-7, 121-25-5 | |
Record name | Amprolium hydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Amprolium hydrochloride | |
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Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |
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Record name | amprolium | |
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Record name | Amprolium hydrochloride | |
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Record name | Amprolium hydrochloride | |
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Record name | Amprolium hydrochloride | |
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Record name | Amprolium | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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